molecular formula C24H25N7O B2817309 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1251559-50-8

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2817309
CAS No.: 1251559-50-8
M. Wt: 427.512
InChI Key: GTUYBUWFQZQIBL-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine and pyrrolidine moieties. The final step involves the acylation of the amine group to form the acetamide linkage. Common reagents used in these reactions include various acids, bases, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzimidazole, pyrimidine, and pyrrolidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-17-14-22(29-24(26-17)30-12-4-5-13-30)27-18-8-10-19(11-9-18)28-23(32)15-31-16-25-20-6-2-3-7-21(20)31/h2-3,6-11,14,16H,4-5,12-13,15H2,1H3,(H,28,32)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUYBUWFQZQIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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